6-Thiazolylquinazoline 1

Description

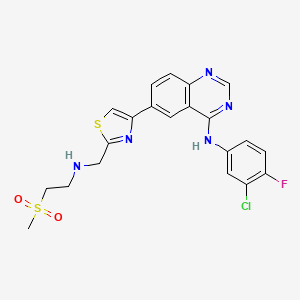

6-Thiazolylquinazoline 1, also known as GW-572016 (Lapatinib), is a reversible dual tyrosine kinase inhibitor (TKI) targeting both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2). Developed by GlaxoSmithKline, this compound has demonstrated significant clinical efficacy, particularly in trastuzumab-refractory breast cancer and non-small cell lung cancer (NSCLC) during Phase I trials . Its mechanism involves suppressing phosphorylation of downstream signaling molecules such as Akt and ERK1/2, correlating with tumor regression in preclinical and clinical studies . Structurally, it features a quinazoline core substituted with a thiazole moiety, a design that optimizes kinase binding affinity and selectivity.

Properties

Molecular Formula |

C21H19ClFN5O2S2 |

|---|---|

Molecular Weight |

492.0 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine |

InChI |

InChI=1S/C21H19ClFN5O2S2/c1-32(29,30)7-6-24-10-20-28-19(11-31-20)13-2-5-18-15(8-13)21(26-12-25-18)27-14-3-4-17(23)16(22)9-14/h2-5,8-9,11-12,24H,6-7,10H2,1H3,(H,25,26,27) |

InChI Key |

BNEUQUONQBLCSG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

6-Thiazolylquinazoline 1 belongs to the quinazoline derivative family, which is extensively explored for kinase inhibition. Key structural analogs include:

| Compound | Core Structure | Key Substituents | Target Specificity |

|---|---|---|---|

| This compound (GW-572016) | Quinazoline | Thiazole at C6 | Dual EGFR/ErbB2 |

| Imidazo[4,5-g]quinazolines (Compounds 5–12) | Imidazo-fused quinazoline | Aryl groups at C2, C6, C8 | Undisclosed kinase targets |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | Quinazoline | Imidazo-pyridine at C6 | EGFR (preclinical) |

| Patent Example 1 (Benzothiazole derivative) | Quinoline-thiazole hybrid | Benzothiazole-aminotetrahydroquinoline | Undisclosed (anticancer) |

- Thiazole vs. Imidazole Substituents : The thiazole group in this compound enhances hydrophobic interactions in kinase domains, whereas imidazo-fused analogs (e.g., imidazo[4,5-g]quinazolines) exhibit rigid, planar structures that may improve DNA intercalation or alternative kinase binding .

Pharmacological Profiles

- Potency and Selectivity: GW-572016’s dual EGFR/ErbB2 inhibition (IC₅₀ values in low nM range) contrasts with imidazo[4,5-g]quinazolines, which lack published kinase data but show anticancer activity in preliminary screens . Patent compounds (e.g., Example 1) with benzothiazole-aminotetrahydroquinoline hybrids demonstrate comparable efficacy in pharmacological assays (Tables 1–5 in ), though exact targets remain proprietary .

- Mechanistic Divergence : While GW-572016 suppresses Akt and ERK1/2 phosphorylation, imidazo-thiazole derivatives (e.g., A287263 in ) with structural similarity scores of 0.59–0.76 may target alternative pathways, such as microtubule stabilization or apoptosis induction .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Thiazolylquinazoline 1, and how do experimental conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of thiazole derivatives with quinazoline precursors under controlled pH and temperature. Key parameters include solvent choice (e.g., DMF for polar intermediates), catalyst optimization (e.g., Pd/C for cross-coupling), and purification via column chromatography . Yield optimization requires iterative testing of reaction times (e.g., 12–48 hours) and stoichiometric ratios (e.g., 1:1.2 for amine coupling). Purity is validated using HPLC (>95%) and NMR spectroscopy (absence of extraneous peaks) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : Structural confirmation relies on:

- NMR : H and C NMR to identify proton environments and carbon frameworks, with DEPT-135 for CH/CH differentiation.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles (if crystalline) .

- Experimental protocols must adhere to reproducibility standards, as outlined in Beilstein Journal guidelines .

Q. What preliminary biological assays are used to evaluate the activity of this compound, and how are controls designed?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Dose-response curves (e.g., IC determination) against target kinases (e.g., EGFR) with positive controls (e.g., Gefitinib) and DMSO solvent controls.

- Cytotoxicity Testing : MTT assays on cell lines (e.g., HeLa), normalized to untreated cells and viability thresholds (<10% variance in technical replicates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from:

- Experimental Variability : Differences in cell line passage numbers, assay temperatures, or compound solubility (e.g., DMSO concentration thresholds).

- Data Normalization : Re-analyze raw data using standardized metrics (e.g., % inhibition relative to vehicle controls) and meta-analysis tools (e.g., RevMan for effect-size calculations) .

- Mechanistic Context : Cross-reference activity with structural analogs to identify SAR trends or off-target effects via proteome-wide profiling .

Q. What computational strategies are effective for predicting the binding affinity of this compound to novel targets, and how do they compare to empirical data?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with flexible ligand sampling and AMBER force fields. Validate against crystal structures (PDB entries) and calculate RMSD values (<2.0 Å acceptable).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bond persistence).

- Benchmarking : Compare predicted ΔG values with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data, adjusting for solvent entropy effects .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in vivo, while minimizing confounding variables?

- Methodological Answer :

- In Vitro Models : Use hepatic microsomes (human/rat) with NADPH cofactors, quantifying parent compound depletion via LC-MS/MS. Include CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

- In Vivo PK Studies : Administer compound to rodents via IV/PO routes, with serial blood sampling. Normalize for diet, circadian rhythm, and gender differences. Data analysis employs non-compartmental modeling (WinNonlin) for AUC and t calculations .

Q. What statistical approaches are optimal for analyzing dose-dependent synergistic effects of this compound in combination therapies?

- Methodological Answer :

- Synergy Scoring : Use Chou-Talalay’s Combination Index (CI) with CompuSyn software, where CI <1 indicates synergy.

- Bliss Independence Model : Compare observed vs. expected effect sizes, with bootstrapping for confidence intervals.

- High-Throughput Screening : Employ robotic liquid handling for 96-well plate setups, ensuring pipetting accuracy (±5% CV) .

Data Presentation and Reproducibility Guidelines

- Tables/Graphs : Include error bars (SEM/SD), significance annotations (*p<0.05), and raw data in supplementary files .

- Reproducibility : Document batch-to-batch variability (e.g., synthetic yields ±5%) and equipment calibration logs .

- Ethical Compliance : Adhere to IACUC protocols for animal studies and MTA agreements for shared reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.